molecular formula ClH12N6Ru-4 B12352641 Hexaaminorutheniumtris(ylium) chloride

Hexaaminorutheniumtris(ylium) chloride

Cat. No.: B12352641
M. Wt: 232.7 g/mol
InChI Key: BIOACAOEVXIAFX-UHFFFAOYSA-M
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Description

Hexaammineruthenium(III) chloride, with the chemical formula [Ru(NH₃)₆]Cl₃, is a coordination compound consisting of a ruthenium ion surrounded by six ammonia ligands and three chloride ions. This compound is known for its electrochemical properties and is commonly used as a redox couple in various applications due to its chemical and electrochemical reversibility .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexaammineruthenium(III) chloride can be synthesized by dissolving ruthenium(III) chloride hydrate in water and gradually adding ammonium chloride. The mixture is then subjected to oxygen gas to facilitate the formation of the hexaammineruthenium(III) complex .

Industrial Production Methods: In industrial settings, the production of hexaammineruthenium(III) chloride follows similar principles but on a larger scale. The process involves the controlled addition of ammonium chloride to a ruthenium chloride solution, followed by oxidation to achieve the desired complex.

Chemical Reactions Analysis

Types of Reactions: Hexaammineruthenium(III) chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Hexaammineruthenium(III) chloride.

    Reduction: Hexaammineruthenium(II) chloride.

Mechanism of Action

The mechanism of action of hexaammineruthenium(III) chloride is primarily based on its redox activity. It acts as an electrochemical probe, facilitating electron transfer reactions. The molecular targets and pathways involved include the oxidation and reduction of organic and inorganic compounds, making it a versatile tool in both analytical and synthetic chemistry .

Properties

Molecular Formula

ClH12N6Ru-4

Molecular Weight

232.7 g/mol

IUPAC Name

azanide;ruthenium(3+);chloride

InChI

InChI=1S/ClH.6H2N.Ru/h1H;6*1H2;/q;6*-1;+3/p-1

InChI Key

BIOACAOEVXIAFX-UHFFFAOYSA-M

Canonical SMILES

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ru+3]

Origin of Product

United States

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